molecular formula C8H6ClN3O2S B3005173 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride CAS No. 1895195-83-1

1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No. B3005173
CAS RN: 1895195-83-1
M. Wt: 243.67
InChI Key: NGNQIUAQGPWARV-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms, and a sulfonyl chloride group attached to the fourth position of this ring. The phenyl group attached to the first position of the triazole ring contributes to the compound's chemical properties and potential applications in medicinal chemistry and drug design .

Synthesis Analysis

The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and related compounds can be achieved through various methods. A practical room-temperature, aerobic copper-catalyzed three-component reaction involving aromatic ketones, sodium sulfinates, and azides has been reported to facilitate access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles . Additionally, the reactivity of N-unsubstituted triazoles towards sulfonyl chlorides has been explored, leading to mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles . Furthermore, N-sulfonyl-1,2,3-triazoles have been used as precursors in nickel-catalyzed denitrogenative alkyne insertion reactions to yield substituted pyrroles .

Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is characterized by the triazole ring and the sulfonyl chloride group. The triazole ring is a versatile scaffold that can participate in various chemical reactions due to the presence of nitrogen atoms, which can act as nucleophilic sites. The sulfonyl chloride group is a good leaving group that can be replaced by other nucleophiles, allowing for further functionalization of the molecule .

Chemical Reactions Analysis

1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and its derivatives exhibit a wide range of reactivity. They can undergo reactions with alkyl halides to give monoalkylated, dialkylated, and cyclic products . The compound can also react with azides and enolates in a Dimroth cycloaddition to form triazole scaffolds . Additionally, the sulfonyl group can be transformed into other functional groups, such as sulfonamides, which have shown moderate anticancer activity . The reactivity towards sulfonyl chlorides has been exploited to synthesize various regioisomeric sulfonyl triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride derivatives are influenced by the substituents on the triazole ring and the presence of the sulfonyl group. These compounds have been characterized using various spectroscopic techniques, including high-resolution mass spectrometry, FT-IR, UV-Vis, 1D and 2D NMR spectroscopy, and elemental analysis . The sulfonyl group imparts solubility in polar solvents and increases the reactivity of the triazole ring towards nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Spectroscopic Analysis

1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride and its derivatives play a significant role in the field of medicinal chemistry and drug design. A study by Salinas-Torres et al. (2022) focused on the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole, which exhibited moderate activity against various cancer cell lines, showcasing its potential in anticancer research (Salinas-Torres et al., 2022).

Reactivity and Novel Approaches to 1,2,3-Triazoles

Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, leading to regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. This research provided insights into the kinetic and thermodynamic products of these reactions, contributing to the development of 1,2,3-triazole chemistry (Beryozkina et al., 2015).

Synthetic Methods Development

Jiang et al. (2016) developed a novel method to synthesize N-dialkylaminomethyl-2H-1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles. This research demonstrated an innovative approach in the synthesis of triazole derivatives, expanding the application of 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride in organic synthesis (Jiang et al., 2016).

Bioactivity and Potential Applications

Studies on 1,2,3-triazole derivatives have shown significant bioactivity. For instance, Sreerama et al. (2020) reported on the synthesis and evaluation of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives, which exhibited notable antibacterial and free radical scavenging activities (Sreerama et al., 2020).

Safety And Hazards

While triazoles are commonly used in medicinal chemistry, they can also have adverse effects such as hepatotoxicity and hormonal problems .

Future Directions

Triazoles have a broad range of therapeutic applications and continue to be a focus of research in medicinal chemistry . Future research will likely continue to explore the synthesis, biological activity, and potential applications of new triazole compounds.

properties

IUPAC Name

1-phenyltriazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNQIUAQGPWARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride

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